molecular formula C19H18N6O2S B2897177 5-methyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921507-37-1

5-methyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2897177
CAS No.: 921507-37-1
M. Wt: 394.45
InChI Key: WRODOZATFZCNQZ-UHFFFAOYSA-N
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Description

5-methyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a sophisticated chemical compound designed for advanced pharmaceutical and biological research. This molecule features a complex hybrid structure integrating pyrazolopyridine and 1,3,4-thiadiazole pharmacophores, a design often associated with targeting kinase enzymes. Compounds with this core structure have been investigated as Aurora kinase inhibitors, which are prominent targets in oncology research for regulating cell division (Chandra et al. 2013). Its mechanism of action is anticipated to involve potent and selective inhibition of specific protein kinases, disrupting signal transduction pathways crucial for cell proliferation and survival. The integration of the 1,3,4-thiadiazole moiety, as seen in related structures, can contribute to forming key hydrogen bonds within the ATP-binding pocket of target enzymes, thereby enhancing binding affinity and selectivity (Doddaramappa et al. 2013). This reagent is intended for use in hit-to-lead optimization campaigns, mechanism of action studies, and as a building block in medicinal chemistry. It serves as a valuable reference standard for analytical method development and biochemical screening. Researchers can utilize this compound to explore new therapeutic avenues in disease areas such as cancer, inflammatory disorders, and other kinase-mediated pathologies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and profiling experiments prior to use.

Properties

IUPAC Name

5-methyl-3-oxo-2-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c1-11(2)17-21-22-19(28-17)20-16(26)13-9-24(3)10-14-15(13)23-25(18(14)27)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRODOZATFZCNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1,3,4-thiadiazole derivatives with pyrazole derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and hydrazonoyl halides. Reaction conditions often involve refluxing in solvents like ethanol or acetonitrile, with the addition of catalysts such as triethylamine .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting essential enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

a. Pyrazolo[4,3-c]pyridine vs. Pyrrolidine ()

The compound 1-(4-fluorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide shares the thiadiazole-carboxamide moiety but replaces the pyrazolo-pyridine core with a pyrrolidine ring . Key differences include:

  • Planarity: The pyrazolo-pyridine system is aromatic and planar, favoring π-π stacking, while the pyrrolidine is non-aromatic and flexible.
  • Electron Density : The 3-oxo group in the target compound may enhance resonance stabilization compared to the pyrrolidine’s 5-oxo group.

b. Thiadiazolo-Pyrimidine Derivatives ()

Synthesized 7-phenyl-1,3,4-thiadiazolo-(3,2-a)pyrimidines feature a thiadiazole-pyrimidine fusion. Unlike the target compound’s pyrazolo-pyridine core, pyrimidines are six-membered rings with two nitrogen atoms, altering hydrogen-bonding patterns. The carboxamide linkage in both systems suggests shared synthetic strategies, such as coupling amines with activated carboxyl intermediates .

Substituent and Functional Group Comparisons

Compound Core Structure Key Substituents Molecular Formula
Target Compound Pyrazolo[4,3-c]pyridine 2-phenyl, 5-methyl, thiadiazole-carboxamide C₂₁H₂₀N₆O₂S (hypothetical)
1-(4-Fluorophenyl)-pyrrolidine analog () Pyrrolidine 4-fluorophenyl, thiadiazole-carboxamide C₁₇H₁₈FN₅O₂S
Sildenafil Analog () Pyrazolo[4,3-d]pyrimidine 5-(2-ethoxy-5-(piperazinylsulfonyl)phenyl) C₂₁H₂₈N₆O₄S

Key Observations :

  • The thiadiazole-carboxamide group is conserved across analogs, suggesting its role in target binding or solubility modulation.
  • Fluorine substitution () may enhance bioavailability compared to the target’s phenyl group due to increased lipophilicity and metabolic resistance .
  • The piperazinylsulfonyl group in sildenafil analogs () highlights the importance of nitrogen-rich substituents for PDE5 inhibition, a feature absent in the target compound .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyrazolo[4,3-c]pyridine core. Critical steps include:
  • Cyclization of precursors (e.g., pyrazole derivatives) under reflux conditions with catalysts like p-toluenesulfonic acid .
  • Coupling the core with a 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine moiety via amide bond formation using coupling agents such as EDC/HOBt .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
    Reaction optimization: Temperature (80–120°C), solvent choice (DMF or THF), and stoichiometric ratios are critical for minimizing byproducts .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and purity. For example, the carbonyl group at C-3 (δ ~170 ppm in 13C NMR) and aromatic protons (δ 7.2–8.1 ppm in 1H NMR) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ m/z calculated for C21H20N6O2S: 427.12) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :
  • Phosphodiesterase (PDE) Inhibition : In vitro assays using recombinant PDE isoforms (e.g., PDE5) show IC50 values in the nanomolar range, suggesting potential for cardiovascular or neurological applications .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) reveal zones of inhibition (12–15 mm at 50 µg/mL) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and predict biological interactions?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (DFT at B3LYP/6-31G* level) model transition states to identify energy-efficient pathways, reducing trial-and-error synthesis .
  • Molecular Docking : Autodock Vina or Schrödinger Suite predicts binding affinities to targets like PDE5 (binding energy: −9.2 kcal/mol) .
  • ADMET Prediction : SwissADME estimates logP (~3.5) and bioavailability scores (>0.55), guiding lead optimization .

Q. How to resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?

  • Methodological Answer :
  • Assay Standardization : Use uniform protocols (e.g., PDE inhibition assays with 1 mM IBMX as control) to minimize variability .
  • Dose-Response Curves : Fit data to Hill equations (GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for direct target binding kinetics (ka/kd rates) .

Q. What strategies improve synthetic yield while adhering to green chemistry principles?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yield (85% vs. 60% conventional) via controlled dielectric heating .
  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., thiadiazole ring closure), reducing solvent waste .
  • Biocatalysis : Lipase-mediated amidation in aqueous media achieves >90% conversion with minimal byproducts .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with substituted phenyl groups (e.g., 4-F, 3-Cl) to assess electronic effects on PDE inhibition .
  • Side-Chain Variation : Replace the propan-2-yl group with cyclopropyl or tert-butyl to study steric impacts .
  • Bioassay Profiling : Test analogs against a panel of 10+ kinase and PDE targets to identify selectivity trends .

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